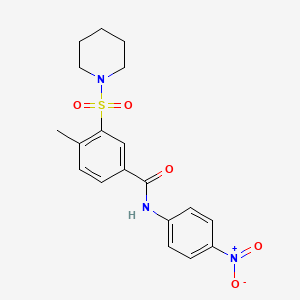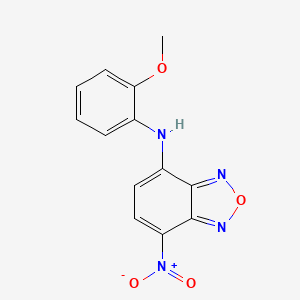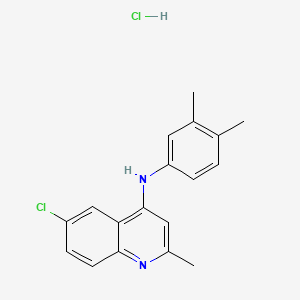
N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide, also known as CMA, is a chemical compound that has gained interest in scientific research due to its potential therapeutic properties. CMA belongs to the class of benzylacetamide derivatives and has been studied for its ability to modulate the activity of certain enzymes and receptors in the body.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide involves the modulation of certain enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal activity. This can lead to anxiolytic and sedative effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been shown to have anxiolytic and sedative effects, which can be beneficial in the treatment of anxiety and sleep disorders. In addition, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide has several advantages for lab experiments. It is a stable and well-characterized compound that can be easily synthesized in large quantities. This compound has also been shown to have low toxicity and is well-tolerated in animal models. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and there is still much to learn about its potential therapeutic properties. In addition, this compound has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide. One area of interest is its potential role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its potential role in the treatment of cancer and inflammation. This compound has been shown to have anti-inflammatory and anti-cancer properties, and further research is needed to determine its potential as a cancer therapy. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic properties.
Métodos De Síntesis
N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide can be synthesized using a multi-step reaction process, starting from 4-chlorobenzylamine and 2-methoxyphenylacetic acid. The reaction involves the use of various reagents, including thionyl chloride, acetic anhydride, and sodium hydroxide. The final product is obtained through recrystallization and purification techniques. The synthesis method of this compound has been optimized to obtain high yields and purity of the compound.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide has been studied for its potential therapeutic properties in various fields of research, including neuroscience, pharmacology, and biochemistry. It has been shown to modulate the activity of certain enzymes and receptors in the body, which makes it a potential candidate for drug development. This compound has been studied for its role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as cancer and inflammation.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-20-15-5-3-2-4-13(15)10-16(19)18-11-12-6-8-14(17)9-7-12/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZAXVLNMRQOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5139434.png)
![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5139439.png)
![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-propylpiperazine](/img/structure/B5139447.png)



![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B5139492.png)
![bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5139503.png)


